molecular formula C13H7ClFN3O2S B255958 (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

(2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Cat. No.: B255958
M. Wt: 323.73 g/mol
InChI Key: AYVUUUDAFKHJEA-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a synthetic organic compound that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(2-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(2-bromobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The presence of both chlorine and fluorine atoms in (2Z)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE imparts unique chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H7ClFN3O2S

Molecular Weight

323.73 g/mol

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C13H7ClFN3O2S/c1-6-11(19)16-13-18(17-6)12(20)10(21-13)5-7-8(14)3-2-4-9(7)15/h2-5H,1H3/b10-5-

InChI Key

AYVUUUDAFKHJEA-YHYXMXQVSA-N

SMILES

CC1=NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=NC1=O

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=NC1=O

Origin of Product

United States

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